molecular formula C37H44ClN3O4 B1611758 NIR-641 N-succinimidyl ester CAS No. 190714-26-2

NIR-641 N-succinimidyl ester

Cat. No.: B1611758
CAS No.: 190714-26-2
M. Wt: 630.2 g/mol
InChI Key: QNVXMFIPFKQFIP-UHFFFAOYSA-M
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Description

NIR-641 N-succinimidyl ester is a useful research compound. Its molecular formula is C37H44ClN3O4 and its molecular weight is 630.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Grafting

  • Julien Parvole et al. (2010) explored the use of N-succinimidyl ester for grafting polymer chains onto silica particles. This approach allows for high grafting densities and the synthesis of hybrid particles with extensive applications in materials science (Parvole et al., 2010).

Protein and Enzyme Modification

  • A study by M. Camplo et al. (2011) demonstrated the use of a succinimidyl activated ester in modifying lysozyme while retaining its structure and function, highlighting its potential in protein engineering and biochemistry (Camplo et al., 2011).
  • Jonas Schartner et al. (2013) presented a method for immobilizing oligo-histidine-tagged proteins on germanium using succinimidyl ester, facilitating detailed studies of protein functions (Schartner et al., 2013).

Diagnostic Assays and Imaging

  • Azioune et al. (2004) synthesized ester-functionalized nanocomposites for the covalent attachment of proteins, suggesting applications in visual diagnostic assays (Azioune et al., 2004).
  • Zaheer et al. (2002) developed IRDye78 conjugates for near-infrared fluorescence imaging, utilizing N-hydroxysuccinimidyl ester for conjugation, indicating its use in cancer detection (Zaheer et al., 2002).

Radiochemistry and PET Imaging

  • Kostikov et al. (2012) synthesized a prosthetic group using N-succinimidyl ester for protein radiolabeling in positron emission tomography (PET), showing its utility in medical imaging (Kostikov et al., 2012).

Fluorescent Probes and Bioimaging

  • Mizuno et al. (2013) reported on UV-excitable red and NIR fluorescent labels synthesized using succinimidyl ester, which find use in simultaneous multicolor bioimaging (Mizuno et al., 2013).

Mechanism of Action

Target of Action

NIR-641 N-succinimidyl ester is primarily used as a fluorescent dye . It is designed to covalently label proteins on primary amines, typically lysine residues . This makes proteins the primary targets of this compound .

Mode of Action

This compound interacts with its protein targets through a process known as succinimidyl ester labeling . In this process, the succinimidyl ester group in the this compound molecule reacts with primary amines in proteins to form a stable amide linkage . This results in the protein being labeled with the this compound, allowing it to be detected using fluorescence .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein labeling . By attaching to proteins, this compound allows for the visualization and tracking of these proteins. This can provide valuable information about protein function, localization, and interaction with other molecules .

Result of Action

The molecular effect of this compound’s action is the stable labeling of target proteins . On a cellular level, this allows for the visualization and tracking of these proteins, providing valuable insights into their function and behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the pH and temperature of the reaction environment . Furthermore, the fluorescence of this compound can be influenced by the local environment, including factors such as pH, temperature, and the presence of other fluorescent substances .

Biochemical Analysis

Biochemical Properties

NIR-641 N-succinimidyl ester plays a crucial role in biochemical reactions by covalently binding to primary amines present in proteins, peptides, and other biomolecules. This binding occurs through the formation of stable amide bonds, which are resistant to hydrolysis under physiological conditions. The compound interacts with enzymes, proteins, and other biomolecules that contain primary amines, such as lysine residues. These interactions are essential for labeling and tracking biomolecules in various biochemical assays .

Cellular Effects

This compound influences various cellular processes by labeling proteins and peptides within cells. This labeling allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties enable the visualization of labeled biomolecules, providing insights into their localization and function within cells. This compound has been shown to affect cell function by altering the behavior of labeled proteins and peptides, which can impact cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with primary amines in biomolecules. This reaction occurs through the nucleophilic attack of the amine group on the succinimidyl ester, resulting in the release of N-hydroxysuccinimide (NHS) and the formation of a stable amide bond. This covalent modification can lead to changes in the activity and function of the labeled biomolecules, including enzyme inhibition or activation and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can maintain its labeling efficiency and fluorescence stability for several months, making it suitable for prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Researchers must carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors responsible for its activation and degradation. The compound’s metabolic fate is influenced by the presence of primary amines, which facilitate its covalent binding and subsequent incorporation into metabolic processes. This interaction can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. This compound is known to efficiently penetrate cell membranes, allowing it to label intracellular biomolecules and provide valuable information on their distribution and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its labeling effects. This subcellular localization is crucial for studying the function and activity of labeled biomolecules in their native cellular environment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of NIR-641 N-succinimidyl ester involves the reaction of NIR-641 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).", "Starting Materials": [ "NIR-641", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Anhydrous Dimethylformamide (DMF)", "Anhydrous Dichloromethane (DCM)", "Triethylamine (TEA)", "Diisopropylethylamine (DIPEA)" ], "Reaction": [ "Step 1: Dissolve NIR-641 and NHS in anhydrous DMF in a dry and inert atmosphere.", "Step 2: Add DCC or EDC and TEA or DIPEA to the reaction mixture and stir for several hours at room temperature.", "Step 3: After completion of the reaction, filter the precipitated dicyclohexylurea or diisopropylurea and wash the residue with anhydrous DCM.", "Step 4: Concentrate the filtrate under reduced pressure and purify the product by column chromatography using a suitable solvent system.", "Step 5: Collect the desired product and confirm its structure by spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS No.

190714-26-2

Molecular Formula

C37H44ClN3O4

Molecular Weight

630.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride

InChI

InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1

InChI Key

QNVXMFIPFKQFIP-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]

SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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